molecular formula C18H16ClN3O3S2 B12154200 ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate

ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate

Cat. No.: B12154200
M. Wt: 421.9 g/mol
InChI Key: LNJQBNSXQWYYCI-UHFFFAOYSA-N
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Description

Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thieno[2,3-d]pyrimidine core, along with a chlorophenyl group, makes this compound particularly interesting for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted thienopyrimidine derivatives

Mechanism of Action

The mechanism of action of ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate involves its interaction with specific molecular targets and pathways. The thieno[2,3-d]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity and specificity . The sulfanyl group may contribute to the compound’s redox properties, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as a therapeutic agent, while the thieno[2,3-d]pyrimidine core provides a versatile scaffold for further chemical modifications .

Biological Activity

Ethyl N-({[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetyl)glycinate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features suggest various mechanisms of action that could be exploited for therapeutic purposes.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structural components:

  • Molecular Formula : C19_{19}H20_{20}ClN2_2O2_2S2_2
  • Molecular Weight : 404.93 g/mol
  • CAS Number : 314041-83-3

This compound includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activity, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as MAPK and PI3K/Akt pathways.

Study Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15.6Apoptosis induction
A549 (lung cancer)12.3Cell cycle arrest
HeLa (cervical cancer)10.5Inhibition of migration

Antimicrobial Activity

The compound's thienopyrimidine structure has been associated with antimicrobial properties. Studies have reported that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

The biological activity of this compound is primarily attributed to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication or protein synthesis in target cells.
  • Interference with Cell Signaling : It can modulate key signaling pathways that control cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Antitumor Efficacy

A study conducted on a series of thienopyrimidine derivatives demonstrated that this compound exhibited remarkable antitumor efficacy in xenograft models of breast cancer. The study reported a significant reduction in tumor volume compared to control groups.

Case Study 2: Antimicrobial Spectrum

In another investigation, the antimicrobial spectrum of this compound was evaluated against a panel of pathogens. The results indicated that it effectively inhibited the growth of multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Properties

Molecular Formula

C18H16ClN3O3S2

Molecular Weight

421.9 g/mol

IUPAC Name

ethyl 2-[[2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]acetate

InChI

InChI=1S/C18H16ClN3O3S2/c1-2-25-15(24)7-20-14(23)9-27-18-16-13(8-26-17(16)21-10-22-18)11-3-5-12(19)6-4-11/h3-6,8,10H,2,7,9H2,1H3,(H,20,23)

InChI Key

LNJQBNSXQWYYCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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